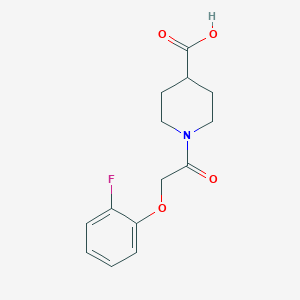![molecular formula C10H9F6N B1454113 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1270476-37-3](/img/structure/B1454113.png)
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C10H9F6N and its molecular weight is 257.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism in Therapeutic Development One of the critical areas of application for 3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine is in the field of pharmacokinetics and metabolism, particularly in the development of therapeutic agents. For instance, compounds like S-1, which have structural similarities, are being explored as selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. Studies on compounds like S-1 focus on understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics to develop therapeutics with ideal pharmacokinetic profiles (Wu et al., 2006).
Biotransformation Studies Understanding the biotransformation of fluorinated compounds is vital, especially when assessing their safety and environmental impact. Studies on compounds such as trans-1,1,1,3-tetrafluoropropene (HFO-1234ze) provide insights into the metabolic pathways and potential toxicity of these compounds. Such research is crucial in evaluating the safety of new fluorocarbon replacements with low global warming potential (Schuster et al., 2009).
Role in Antipsychotic Drug Development The compound's structural framework is also explored in the development of antipsychotic agents. Studies on similar structures, like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones, demonstrate potential antipsychotic profiles in pharmacological models, suggesting that these compounds could be crucial in developing new treatments for psychiatric conditions (Wise et al., 1985).
Environmental and Health Impact Studies Research on the environmental and health impacts of fluorinated compounds, including those structurally related to this compound, is another significant area. Studies on the metabolism of fluoromethyl-2,2-difluoro-1-(trifluoromethyl)vinyl ether (compound A) and its effects on renal function demonstrate the importance of assessing the potential health risks associated with exposure to such compounds (Kharasch et al., 1999).
Properties
IUPAC Name |
3,3,3-trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c11-9(12,13)5-8(17)6-1-3-7(4-2-6)10(14,15)16/h1-4,8H,5,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYITWYWBCCRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



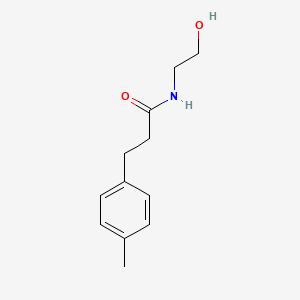
![[2-(Difluoromethoxy)naphthalen-1-yl]methanol](/img/structure/B1454033.png)
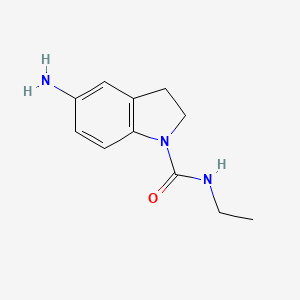
amine](/img/structure/B1454039.png)

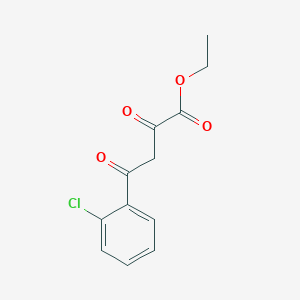
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)
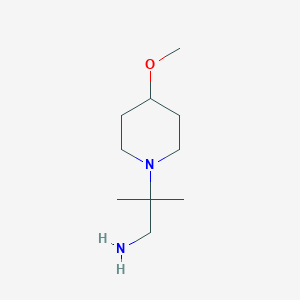
amine](/img/structure/B1454049.png)
amine](/img/structure/B1454052.png)
